![molecular formula C11H12N2O2 B060796 4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde CAS No. 170431-40-0](/img/structure/B60796.png)
4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a unique structure with two pyrrole rings and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of ethyl 2-oxoacetate with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde
- 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-methanol
- 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carboxylic acid
Uniqueness
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the pyrrole rings
Properties
CAS No. |
170431-40-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-6-9(13-10(11)7-14)8-4-3-5-12-8/h3-7,12-13H,2H2,1H3 |
InChI Key |
ZGIGYMRNXJJOKY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=C1)C2=CC=CN2)C=O |
Canonical SMILES |
CCOC1=C(NC(=C1)C2=CC=CN2)C=O |
Synonyms |
[2,2-Bi-1H-pyrrole]-5-carboxaldehyde,4-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


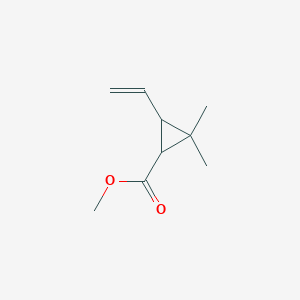
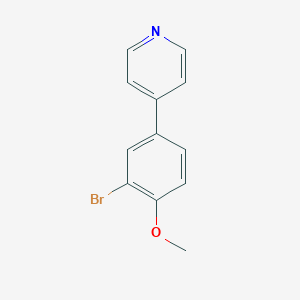
![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
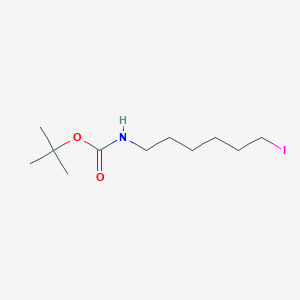
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
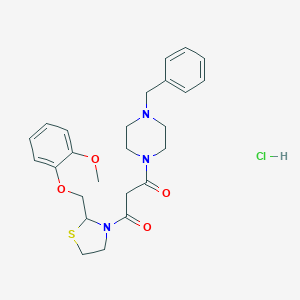
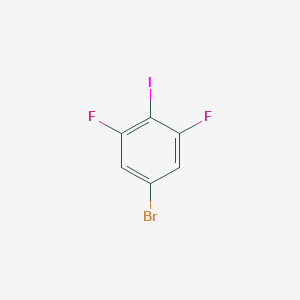
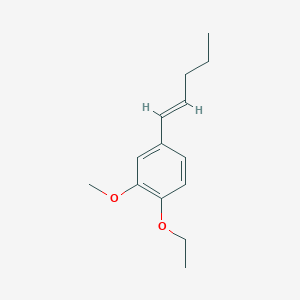
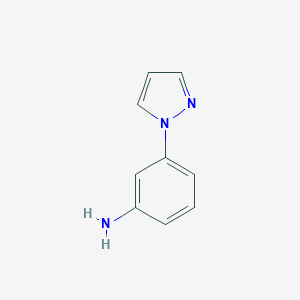
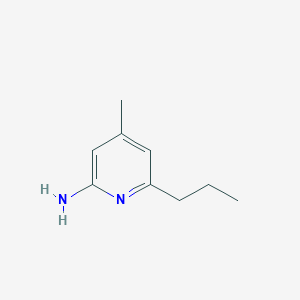
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
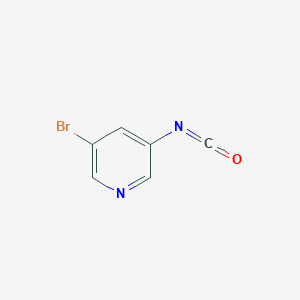
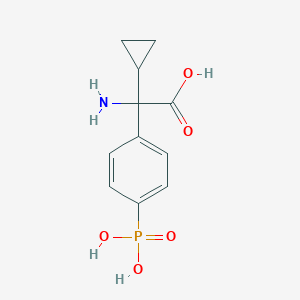
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
